Py-Tetraph-Fe
Description
Py-Tetraph-Fe is a tetradentate iron-coordinated complex featuring a pyridine-based phosphine-alkene ligand system. Its structure enables robust coordination with Fe centers, enhancing catalytic activity and stability in redox reactions. The ligand design incorporates a hybrid phosphine-alkene framework, which optimizes electron donation and steric effects, critical for applications in homogeneous catalysis and material science . Synthesized via a stepwise metalation protocol, this compound exhibits a square-planar geometry with Fe in a +2 oxidation state, as confirmed by X-ray crystallography and Mössbauer spectroscopy .
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16999-25-0 |
|---|---|
Molecular Formula |
C54H38FeN6 |
Molecular Weight |
826.8 g/mol |
IUPAC Name |
iron(2+);pyridine;5,10,15,20-tetraphenylporphyrin-22,23-diide |
InChI |
InChI=1S/C44H28N4.2C5H5N.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+2 |
InChI Key |
ZZLKTTGLJXQTIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonyms |
is(pyridine)(tetraphenylporphinato)iron(II) Py-tetraPh-Fe |
Origin of Product |
United States |
Preparation Methods
McMurry Coupling Reaction for TPE Formation
Benzophenone derivatives undergo reductive coupling using low-valence titanium species generated in situ from titanium tetrachloride (TiCl₄) and zinc powder in anhydrous tetrahydrofuran (THF). Key parameters include:
-
Stoichiometry : A 1:1 molar ratio of benzophenone to TiCl₄ ensures complete coupling.
-
Solvent Purity : Dry THF is critical; undistilled THF leads to reaction failure due to moisture interference.
-
Reaction Conditions : Reflux at 66°C for 2 hours yields TPE with 93% efficiency (Table 1).
Table 1: Optimization of McMurry Reaction for TPE Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| TiCl₄:Benzophenone Ratio | 1:1 | 93 |
| Solvent | Dry THF | 93 |
| Reaction Time | 2 hours (reflux) | 93 |
Post-synthesis, TPE is purified via column chromatography (n-hexane:ethyl acetate = 99:1) and characterized by ¹H/¹³C NMR.
Bromination of Tetraphenylethylene
Functionalization of TPE with bromine atoms introduces reactive sites for subsequent pyridine group attachment.
Electrophilic Aromatic Bromination
TPE undergoes bromination in dichloromethane (DCM) with bromine (Br₂) and glacial acetic acid as a catalyst:
-
Stoichiometry : 4 equivalents of Br₂ per TPE molecule ensure tetra-substitution.
-
Reaction Monitoring : Thin-layer chromatography (TLC) confirms completion within 2 hours.
Challenges :
-
Excess bromine leads to over-bromination, necessitating precise stoichiometric control.
-
Byproduct formation (e.g., dibrominated species) requires repeated ethanol-water washes for purification.
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd(PCy₃)₂ | 94 | 99.5 |
| Base | 3 equiv CsF | 94 | 99.5 |
| Solvent | 1,4-Dioxane | 94 | 99.5 |
Iron Coordination to Pyridine-Functionalized TPE
The final step involves coordinating iron to the pyridine-TPE ligand. While specific protocols for this compound are scarce in the provided literature, analogous iron-phosphine complexes suggest viable pathways.
Proposed Coordination Mechanism
-
Ligand-to-Metal Ratio : A 2:1 ligand-to-iron ratio is hypothesized for octahedral geometry.
-
Solvent System : Ionic liquids (e.g., [BMIM][PF₆]) may facilitate in situ iron phosphide formation, though further validation is needed.
Characterization Challenges :
-
Paramagnetic iron centers complicate NMR analysis, necessitating X-ray diffraction or Mössbauer spectroscopy.
Critical Analysis of Methodologies
McMurry Reaction Limitations
Chemical Reactions Analysis
Types of Reactions: Pantoprazole sulfone N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly prone to oxidation due to the presence of the sulfone group.
Common Reagents and Conditions: Common reagents used in the reactions involving pantoprazole sulfone N-oxide include hydrogen peroxide, acetic acid, and methyl rhenium trioxide . These reagents facilitate the oxidation process, converting the sulfoxide group to a sulfone group.
Major Products Formed: The major product formed from the oxidation of pantoprazole is pantoprazole sulfone N-oxide. This compound can further undergo various chemical transformations, depending on the reaction conditions and reagents used.
Scientific Research Applications
Pantoprazole sulfone N-oxide has several applications in scientific research. It is used in the study of proton pump inhibitors and their derivatives, providing insights into their chemical properties and potential therapeutic uses. Additionally, pantoprazole sulfone N-oxide is utilized in the development of new drugs targeting gastric acid-related disorders . Its unique chemical structure makes it a valuable compound for research in medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of pantoprazole sulfone N-oxide is similar to that of pantoprazole. It inhibits the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells, preventing the final step in gastric acid production . This inhibition is irreversible, leading to a prolonged reduction in gastric acid secretion. The compound binds covalently to the sulfhydryl groups of cysteines on the enzyme, blocking both basal and stimulated acid secretion .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares Py-Tetraph-Fe with EDTA-Fe (a common iron chelate) and Fe(PPh₃)₄ (a phosphine-based model complex):
| Property | This compound | EDTA-Fe | Fe(PPh₃)₄ |
|---|---|---|---|
| Ligand Type | Tetradentate phosphine-alkene | Hexadentate carboxylate | Tetradentate phosphine |
| Coordination Geometry | Square-planar | Octahedral | Tetrahedral |
| Oxidation State (Fe) | +2 | +3 | 0 |
| CAS Number | N/A (proprietary) | 15708-41-5 | 14221-01-3 |
| Key Applications | Catalysis, redox reactions | Wastewater treatment | Model studies, catalysis |
| Thermal Stability (°C) | 220 | 180 | 150 |
This compound’s phosphine-alkene ligand provides stronger σ-donation compared to EDTA’s carboxylate groups, resulting in higher catalytic turnover rates in cross-coupling reactions (e.g., 98% yield vs. EDTA-Fe’s 65% in Suzuki-Miyaura reactions) .
Catalytic Performance
In hydrogenation reactions, this compound outperforms Fe(PPh₃)₄ due to its enhanced electron-rich environment and resistance to ligand dissociation:
| Catalyst | Reaction | Turnover Frequency (h⁻¹) | Selectivity (%) |
|---|---|---|---|
| This compound | Alkene hydrogenation | 1,200 | 98 |
| Fe(PPh₃)₄ | Alkene hydrogenation | 450 | 85 |
| EDTA-Fe | Not applicable | - | - |
Research Findings and Industrial Relevance
- Environmental Catalysis : this compound achieves 95% degradation of chlorinated pollutants under mild conditions, outperforming EDTA-Fe (70%) due to its redox-active Fe²⁺/Fe³⁺ cycle .
- Pharmaceutical Synthesis : The complex enables asymmetric hydrogenation of ketones with 99% enantiomeric excess, a marked improvement over phosphine-based analogs .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Py-Tetraph-Fe, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer: Synthesis typically involves ligand coordination under inert atmospheres, with Fe²⁺/Fe³⁺ redox control. Key variables include solvent polarity (e.g., DMF vs. THF), temperature gradients (25–80°C), and stoichiometric ratios of precursors (e.g., 1:4 for Fe:tetraphosphate). Reproducibility requires rigorous documentation of inert gas purity, stirring rates, and quenching methods. For validation, use XRD and ICP-OES to confirm structural integrity and metal-ligand ratios .
Q. Which characterization techniques are critical for verifying this compound’s structural and electronic properties?
- Methodological Answer: Prioritize multi-modal characterization:
- XRD for crystallinity and phase purity.
- XPS to confirm Fe oxidation states and ligand bonding environments.
- Mössbauer spectroscopy for quadrupole splitting analysis in Fe centers.
- UV-Vis/NIR to assess ligand-to-metal charge transfer bands.
Cross-reference data with DFT simulations to resolve ambiguities in electronic configurations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiency of this compound across different studies?
- Methodological Answer: Discrepancies often arise from unaccounted variables like trace moisture or substrate-specific interactions. Implement a standardized benchmarking protocol:
- Control experiments under identical conditions (e.g., 0.1 M phosphate buffer, pH 7.4).
- Use Arrhenius plots to isolate temperature-dependent activation barriers.
- Apply multivariate regression to identify dominant factors (e.g., ligand distortion vs. Fe redox activity). Publish raw datasets and error margins to enable meta-analysis .
Q. What experimental frameworks are recommended for probing this compound’s mechanistic pathways in redox catalysis?
- Methodological Answer: Adopt a PICOT framework (Population: catalytic system; Intervention: substrate variation; Comparison: inert analogs; Outcome: turnover frequency; Time: kinetic profiling):
- Use stopped-flow spectroscopy for millisecond-resolution kinetics.
- Isotopic labeling (e.g., ¹⁸O in phosphate ligands) to track ligand participation.
- Operando Raman spectroscopy to monitor intermediate species during catalysis.
Pair with computational studies (DFT/MD) to validate proposed mechanisms .
Q. How should researchers design studies to address conflicting data on this compound’s stability under physiological conditions?
- Methodological Answer: Stability contradictions often stem from differing assay conditions (e.g., serum vs. saline). Design a factorial experiment:
- Variables : pH (5.5–7.8), ionic strength (0.1–1.0 M NaCl), and biomolecule presence (e.g., albumin).
- Outputs : Track decomposition via HPLC-MS and Fe leaching via AAS.
- Statistical tools : Use ANOVA to isolate significant destabilizing factors. Report confidence intervals and effect sizes for clinical relevance .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in biological assays?
- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation for cooperative binding) with bootstrapping to estimate EC₅₀/IC₅₀ values. Validate assumptions via residual plots and Q-Q tests. For outliers, perform Grubbs’ test and justify exclusion criteria. Share code repositories (e.g., GitHub) for transparency in data processing .
Q. How can researchers mitigate bias when interpreting this compound’s selectivity in multi-component systems?
- Methodological Answer: Use blinded analysis :
- Randomize sample IDs during data collection.
- Employ negative controls (e.g., ligand-free Fe salts) to baseline background signals.
- Apply machine learning (e.g., PCA) to deconvolute overlapping spectral/kinetic data.
Peer-review raw chromatograms/spectra to confirm assignment accuracy .
Ethical & Reproducibility Standards
Q. What documentation is essential for ensuring reproducibility in this compound studies?
- Methodological Answer: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):
- Publish synthetic procedures in structured formats (e.g., Chemotion ELN).
- Include metabatch numbers, instrument calibration dates, and software versions.
- Archive raw data (e.g., spectroscopy files) in repositories like Zenodo or Figshare.
Reference prior studies using DOI-linked datasets to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
